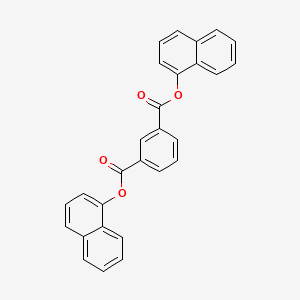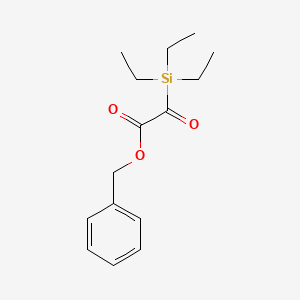
Acetic acid, oxo(triethylsilyl)-, phenylmethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, oxo(triethylsilyl)-, phenylmethyl ester is a specialized organic compound that belongs to the class of esters. It is characterized by the presence of an acetic acid moiety, a triethylsilyl group, and a phenylmethyl ester group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, oxo(triethylsilyl)-, phenylmethyl ester typically involves the esterification of acetic acid derivatives with phenylmethyl alcohol in the presence of a triethylsilyl group. One common method involves the reaction of acetic anhydride with phenylmethyl alcohol in the presence of a triethylsilyl chloride catalyst. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid, oxo(triethylsilyl)-, phenylmethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted esters and alcohols.
Aplicaciones Científicas De Investigación
Acetic acid, oxo(triethylsilyl)-, phenylmethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for alcohols and amines.
Biology: Employed in the synthesis of biologically active molecules and as a precursor in drug development.
Medicine: Investigated for its potential use in the formulation of pharmaceuticals and as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of acetic acid, oxo(triethylsilyl)-, phenylmethyl ester involves its reactivity with various nucleophiles and electrophiles. The triethylsilyl group acts as a protecting group, preventing unwanted reactions at specific sites. The ester group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which can then participate in further chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactants.
Comparación Con Compuestos Similares
Similar Compounds
Acetic acid, phenyl ester: Similar ester structure but lacks the triethylsilyl group.
Acetic acid, benzyl ester: Contains a benzyl group instead of a phenylmethyl group.
Acetic acid, triethylsilyl ester: Contains a triethylsilyl group but lacks the phenylmethyl ester group.
Uniqueness
Acetic acid, oxo(triethylsilyl)-, phenylmethyl ester is unique due to the presence of both the triethylsilyl group and the phenylmethyl ester group. This combination imparts distinct reactivity and stability, making it valuable in specific synthetic applications where selective protection and deprotection of functional groups are required.
Propiedades
Número CAS |
443988-54-3 |
|---|---|
Fórmula molecular |
C15H22O3Si |
Peso molecular |
278.42 g/mol |
Nombre IUPAC |
benzyl 2-oxo-2-triethylsilylacetate |
InChI |
InChI=1S/C15H22O3Si/c1-4-19(5-2,6-3)15(17)14(16)18-12-13-10-8-7-9-11-13/h7-11H,4-6,12H2,1-3H3 |
Clave InChI |
SVFKROHERZSFAP-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](CC)(CC)C(=O)C(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-[7H-Purine-2,6-diyldi(piperazine-4,1-diyl)]di(ethan-1-one)](/img/structure/B14244538.png)

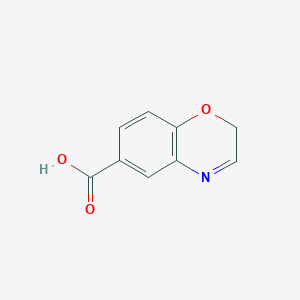


![3,3-Dimethyl-1,2,4-trioxaspiro[4.5]decan-8-one](/img/structure/B14244571.png)
![Phenol, 4-[[2-amino-5-(phenylethynyl)-4-pyrimidinyl]amino]-](/img/structure/B14244574.png)
![[(1R,3S)-3-(hydroxymethyl)-2,2,3-trimethylcyclopentyl]methanol](/img/structure/B14244575.png)
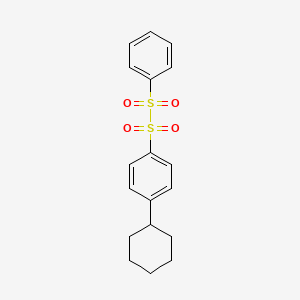
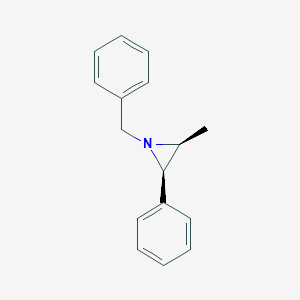
![[Sulfanediylbis(methylene-1,4-dithiane-5,2-diyl)]dimethanethiol](/img/structure/B14244583.png)
![2H-Pyran-3(6H)-one, 2-[[(1S)-1-methylheptyl]oxy]-, (2S)-](/img/structure/B14244584.png)

